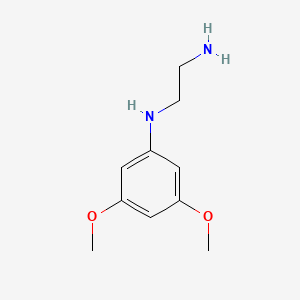

N-(2-aminoethyl)-3,5-dimethoxyaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

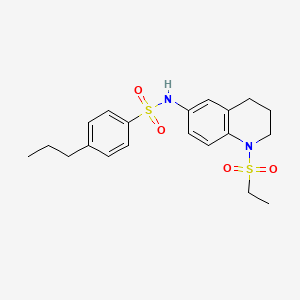

Synthesis Analysis

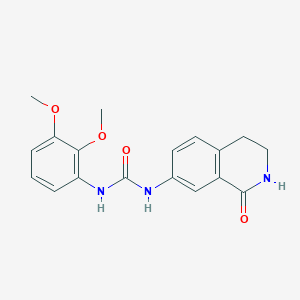

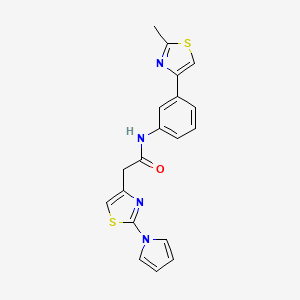

The synthesis of such a compound would likely involve the reaction of an appropriate aniline derivative with a suitable alkylating agent to introduce the 2-aminoethyl group. The methoxy groups could potentially be introduced through electrophilic aromatic substitution reactions, although the specifics would depend on the exact starting materials and reaction conditions .Molecular Structure Analysis

The molecular structure would feature a benzene ring core, with the various substituents (the amine, methoxy groups, and 2-aminoethyl group) attached at the appropriate positions .Chemical Reactions Analysis

As an aniline derivative, this compound could potentially participate in reactions typical of anilines, such as electrophilic aromatic substitution or reactions at the amine group . The presence of the additional amine group on the 2-aminoethyl substituent could also open up possibilities for reactions at that site .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the polar amine and methoxy groups could influence its solubility in various solvents . The compound’s reactivity would be influenced by the presence of the electron-rich aromatic ring and the nucleophilic amine groups .Aplicaciones Científicas De Investigación

- These aerogels exhibit a nano-porous network structure with high surface areas (262 m²/g for supercritical CO2 drying and 120.4 m²/g for freeze-drying). They hold promise for applications such as CO2 capture through covalent bonding .

- The protonated –NH3+ group in APMDS reacts with formaldehyde, forming a Schiff base that effectively removes formaldehyde from the environment .

Aerogels and CO2 Capture

Formaldehyde Adsorption

Chiral Peptide Nucleic Acids (PNAs)

Mecanismo De Acción

Target of Action

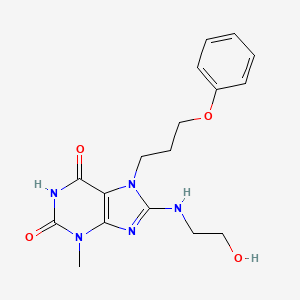

The primary target of N-(2-aminoethyl)-3,5-dimethoxyaniline, also known as N1It is suggested that it may interact withAngiotensin-converting enzyme 2 (ACE2) . ACE2 plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance .

Mode of Action

It is suggested that it may inhibit ace2, preventing the actions of angiotensin ii, which under normal circumstances, would increase vascular resistance and oxygen consumption . This action can eventually lead to myocyte hypertrophy and vascular smooth muscle cell proliferation .

Biochemical Pathways

Given its potential interaction with ace2, it may influence the renin-angiotensin system, which plays a critical role in regulating blood pressure and fluid balance .

Result of Action

It is suggested that it may inhibit ace2, potentially affecting the actions of angiotensin ii and influencing the regulation of blood pressure and fluid balance .

Direcciones Futuras

Propiedades

IUPAC Name |

N'-(3,5-dimethoxyphenyl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-13-9-5-8(12-4-3-11)6-10(7-9)14-2/h5-7,12H,3-4,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLDKTVRIBLNPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NCCN)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminoethyl)-3,5-dimethoxyaniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-5-((4-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2833599.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2833600.png)

![3-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2833609.png)

![(E)-N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2833610.png)